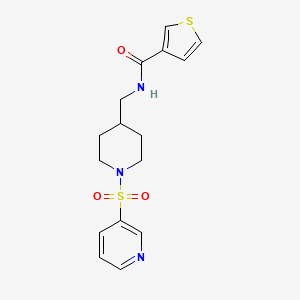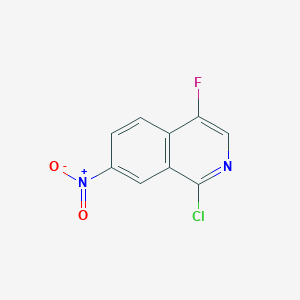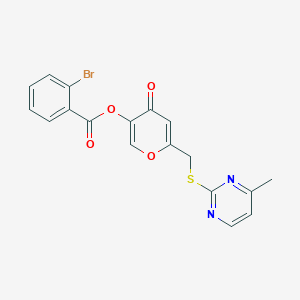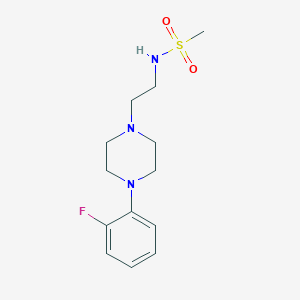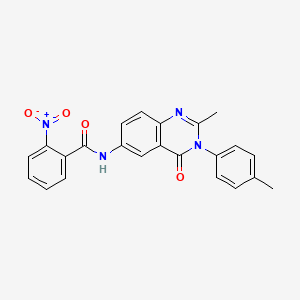![molecular formula C16H14F3N3 B2372755 N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine CAS No. 478041-02-0](/img/structure/B2372755.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s classification and any synonyms it may have .
Synthesis Analysis
The synthesis analysis of a compound involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory tests .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agent
Indole derivatives have been reported as analgesic and anti-inflammatory agents . For instance, a compound with a similar structure, (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine, showed promising results as an anti-inflammatory and analgesic agent .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Arylpropanoic acids, a class of compounds to which our compound of interest is related, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
3. Treatment of Influenza A (H3N2) Infection A combination of three drugs, including a compound related to our compound of interest, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . This treatment has been shown to reduce the mortality of the patients .
Potential Treatment for COVID-19
Ongoing trials suggest that compounds related to our compound of interest could combine broad-spectrum antiviral activity with well-known anti-inflammatory action. This could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulators and Psychedelic Derivatives
Tryptamine, a compound structurally related to our compound of interest, is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . These derivatives play a fundamental role in the human body .
6. Regulation and Modulation of Central Nervous System Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)13-5-3-8-20-15(13)21-9-7-11-10-22-14-6-2-1-4-12(11)14/h1-6,8,10,22H,7,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDAXWFZMVQHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

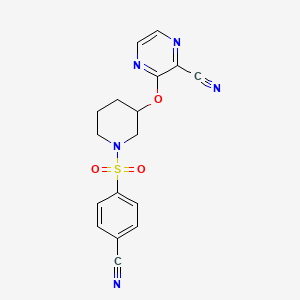
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
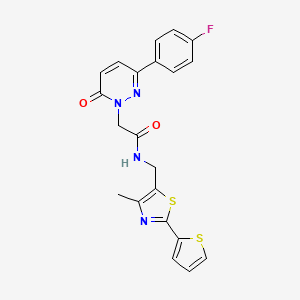
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
